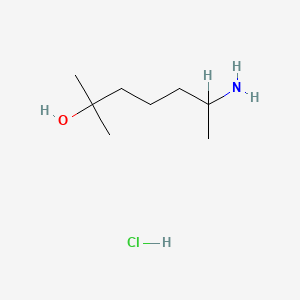
1-Butil-3-(1-naftoil)indol
Descripción general
Descripción
Actúa como un agonista completo en los receptores cannabinoides CB1 y CB2, con una mayor afinidad por el subtipo CB1 . Este compuesto fue desarrollado por John W. Huffman y es conocido por sus propiedades analgésicas .
Mecanismo De Acción
JWH 073 ejerce sus efectos uniéndose y activando los receptores cannabinoides CB1 y CB2. Los receptores CB1 se encuentran principalmente en el cerebro y están involucrados en la modulación de la liberación de neurotransmisores, lo que lleva a efectos como la analgesia y la euforia . Los receptores CB2 se encuentran principalmente en el sistema inmunitario y están involucrados en las respuestas antiinflamatorias . JWH 073 imita la acción de los cannabinoides endógenos como la anandamida y el 2-araquidonoilglicerol, lo que lleva a efectos fisiológicos similares .
Aplicaciones Científicas De Investigación
JWH 073 tiene aplicaciones significativas en la investigación científica, particularmente en el estudio del sistema endocannabinoide. Se utiliza para investigar los efectos farmacológicos de los cannabinoides sintéticos en los receptores CB1 y CB2 . La investigación ha demostrado su potencial en el control del dolor, la modulación del sistema inmunológico y la regulación del estado de ánimo . Además, JWH 073 se utiliza en toxicología forense para estudiar los efectos y la detección de cannabinoides sintéticos en muestras biológicas .
Análisis Bioquímico
Biochemical Properties
JWH 073 has been shown to bind to both the brain cannabinoid receptor CB1 with increased affinity relative to Δ9-THC and the peripheral cannabinoid receptor CB2 with similar affinity as Δ9-THC . This suggests that it would have the same effects as Δ9-THC in vivo .
Cellular Effects
In vitro studies show that JWH 073 binds to both the brain cannabinoid receptor CB1 and the peripheral cannabinoid receptor CB2 . This binding influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
JWH 073 exerts its effects at the molecular level through binding interactions with biomolecules, specifically the cannabinoid receptors CB1 and CB2 . This binding can lead to changes in gene expression .
Temporal Effects in Laboratory Settings
It has been observed that the number of JWH 073 exhibits identified by forensic laboratories increased from 2 in 2009 to 574 in 2011, then decreased to 131 in 2012, and continued to decrease to 3 and 4 drug exhibits in 2016 and 2017, respectively .
Dosage Effects in Animal Models
Behavioral pharmacology studies show that JWH 073 has Δ9-THC-like activity in animals . In mice, it decreases overall activity, produces analgesia, and decreases body temperature . These effects vary with different dosages .
Metabolic Pathways
It is known that it interacts with the cannabinoid receptors CB1 and CB2 .
Transport and Distribution
It is known that it binds to the cannabinoid receptors CB1 and CB2 .
Subcellular Localization
It is known that it binds to the cannabinoid receptors CB1 and CB2 .
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de JWH 073 implica la reacción del cloruro de 1-naftoílo con 1-butilindol en presencia de una base como la trietilamina. La reacción típicamente ocurre en un disolvente orgánico como el diclorometano a temperatura ambiente . El producto se purifica luego mediante recristalización o cromatografía.
Métodos de Producción Industrial
La producción industrial de JWH 073 sigue rutas de síntesis similares pero a mayor escala. El proceso implica el uso de reactores automatizados y sistemas de flujo continuo para garantizar la calidad y el rendimiento consistentes. Las condiciones de reacción se optimizan para la producción a gran escala, incluido el control de temperatura y el reciclaje de disolventes .
Análisis De Reacciones Químicas
Tipos de Reacciones
JWH 073 sufre varios tipos de reacciones químicas, que incluyen:
Oxidación: Esta reacción puede ocurrir en el anillo de indol, lo que lleva a la formación de metabolitos hidroxilados.
Reducción: Las reacciones de reducción son menos comunes pero pueden ocurrir en condiciones específicas.
Sustitución: Las reacciones de sustitución pueden ocurrir en el anillo de naftaleno, lo que lleva a varios derivados.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se pueden utilizar agentes reductores como el hidruro de litio y aluminio.
Sustitución: Se pueden utilizar agentes halogenantes como bromo o cloro para las reacciones de sustitución.
Principales Productos Formados
Oxidación: Metabolitos hidroxilados.
Reducción: Derivados de indol reducidos.
Sustitución: Derivados de naftaleno halogenados.
Comparación Con Compuestos Similares
Compuestos Similares
JWH 018: Otro cannabinoide sintético con una estructura similar pero diferente longitud de cadena alquílica.
JWH 250: Un cannabinoide sintético con una estructura diferente de naftoilindol.
CP 47,497: Un cannabinoide sintético con una estructura central diferente pero efectos farmacológicos similares.
Singularidad
JWH 073 es único debido a su afinidad de unión específica para el receptor CB1, que es aproximadamente cinco veces mayor que su afinidad para el receptor CB2 . Esta selectividad lo hace particularmente útil para estudiar los efectos de la activación del receptor CB1 sin una participación significativa del receptor CB2 .
Propiedades
IUPAC Name |
(1-butylindol-3-yl)-naphthalen-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO/c1-2-3-15-24-16-21(19-12-6-7-14-22(19)24)23(25)20-13-8-10-17-9-4-5-11-18(17)20/h4-14,16H,2-3,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCHHHSMPMLNVGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20175042 | |
| Record name | 1-Butyl-3-(1-naphthoyl) indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20175042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
/Synthetic cannabinoid/ agonistic activity on the CB1 receptor is responsible for elevating mood and inducing a feeling of well-being. Some /synthetic cannabinoid/ users have reported effects similar to or even stronger than those obtained by smoking cannabis, such as physical relaxation, changes in perception, and mild euphoria., ... The butyl homolog of JWH-018, JWH-073 (naphthalen-1-yl-(1-butylindol-3-yl)methanone), which seems to bind more specifically to the CB1 receptor. The latter has been recently shown to act similarly to JWH-018, although it is less potent in inhibiting neurotransmission and slower in producing internalization of cannabinoid receptors. | |
| Record name | 1-Butyl-3-(1-naphthoyl) indole | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7999 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
208987-48-8 | |
| Record name | (1-Butyl-1H-indol-3-yl)-1-naphthalenylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=208987-48-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | JWH-073 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0208987488 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Butyl-3-(1-naphthoyl) indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20175042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 208987-48-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | JWH-073 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BBX3BP2772 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1-Butyl-3-(1-naphthoyl) indole | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7999 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





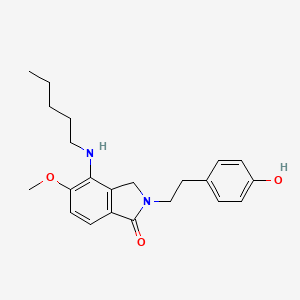
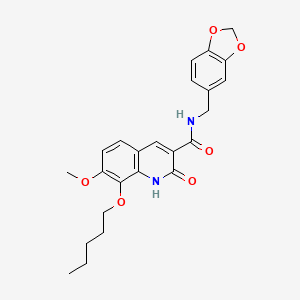


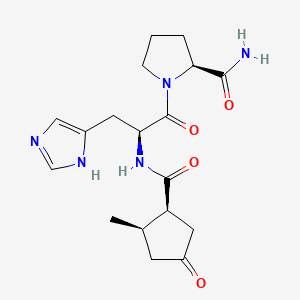

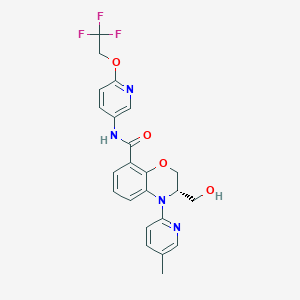
![4-[(2-carbamimidoyl-3,4-dihydro-1H-isoquinolin-7-yl)oxymethyl]-1-pyridin-4-ylpiperidine-4-carboxylic acid;methanesulfonic acid](/img/structure/B1673110.png)

